molecular formula C6H16ClNO2 B2741771 1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride CAS No. 2408973-08-8

1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride

Cat. No.: B2741771
CAS No.: 2408973-08-8
M. Wt: 169.65
InChI Key: AWJFJEOBNGFIFV-UHFFFAOYSA-N
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Description

1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride is a chemical compound with the molecular formula C6H15NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Scientific Research Applications

1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes represent specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired aminooxy compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aminooxy compounds.

Mechanism of Action

The mechanism of action of 1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride involves its ability to form stable complexes with various substrates. The aminooxy group can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

  • 1-Aminooxy-3-methylbutan-2-ol
  • 1-Aminooxy-3,3-dimethylpentan-2-ol
  • 1-Aminooxy-3,3-dimethylhexan-2-ol

Uniqueness: 1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic properties, making it particularly useful in certain synthetic applications.

Properties

IUPAC Name

1-aminooxy-3,3-dimethylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-6(2,3)5(8)4-9-7;/h5,8H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJFJEOBNGFIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CON)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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